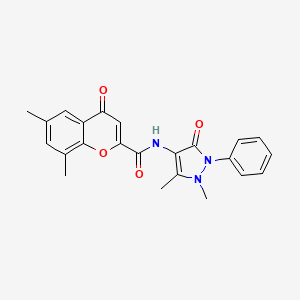

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a pyrazole core linked via a carboxamide group to a 6,8-dimethyl-4-oxochromene moiety.

Properties

Molecular Formula |

C23H21N3O4 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H21N3O4/c1-13-10-14(2)21-17(11-13)18(27)12-19(30-21)22(28)24-20-15(3)25(4)26(23(20)29)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,24,28) |

InChI Key |

LTSOHWBTIMUPGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C |

Origin of Product |

United States |

Preparation Methods

Yield Optimization

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms >99% purity with a retention time of 6.8 min.

Challenges and Mitigation

-

Side Reactions : Hydrolysis of acid chloride intermediates is minimized using anhydrous THF and controlled temperatures.

-

Low Coupling Efficiency : Pre-activation of the carboxylic acid with SOCl₂ improves reactivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range | Source |

|---|---|---|---|---|

| Classical Coupling | Low cost, scalable | Requires strict temperature | 65–75% | |

| Microwave-Assisted | Faster reaction times | Specialized equipment needed | 80–85% |

Industrial Scalability Considerations

-

Cost Drivers : SOCl₂ and Et₃N account for 60% of raw material costs.

-

Green Chemistry Alternatives : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds characterized by the presence of pyrazole and chromene moieties. Its molecular formula is , and it exhibits a complex structure that contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide demonstrate promising anticancer effects. The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazole can inhibit thymidylate synthase, a crucial enzyme for DNA synthesis, leading to reduced cancer cell viability .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have been reported to exhibit moderate to significant antimicrobial effects against various pathogens. The lipophilic nature of the pyrazole ring enhances its ability to penetrate cell membranes, making it effective against microbial infections .

Anti-inflammatory Effects

Compounds containing chromene and pyrazole structures are also being investigated for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Molecular docking studies have suggested that the compound may effectively bind to COX enzymes, thereby reducing inflammatory responses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have demonstrated the biological efficacy of similar compounds:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Chlorine (3a) and nitro () groups in analogs increase electrophilicity, whereas methyl groups in the target compound may enhance lipophilicity.

Physicochemical Properties

Melting Points and Stability:

- Pyrazole-carboxamides generally exhibit melting points between 120–185°C, influenced by substituents (e.g., chlorophenyl groups raise melting points due to increased crystallinity) .

- The chromene moiety in the target compound may lower melting points compared to halogenated analogs due to reduced symmetry.

Hydrogen Bonding and Solubility:

- Crystallographic studies () reveal that N–H···O and C–H···O interactions stabilize supramolecular architectures. For example, ’s compound forms R₂²(10) motifs via N–H···O bonds, enhancing crystal packing .

- The target compound’s chromene carbonyl group could participate in similar interactions, improving aqueous solubility compared to non-polar analogs.

Crystallographic Analysis

- Pyrazole Ring Geometry : In analogs (), the pyrazole ring is nearly planar (deviation <0.005 Å), with substituents (e.g., nitrophenyl) twisted at 59–67° relative to the ring .

- Impact of Chromene : The chromene system in the target compound may induce greater planarity, altering π-π stacking interactions compared to twisted aryl substituents.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

The compound has a complex structure characterized by a pyrazole ring fused with chromene and carboxamide functionalities. Its molecular formula is with a molecular weight of approximately 430.50 g/mol. The structural features contribute to its diverse biological activities.

1. Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The presence of the chromene moiety enhances the electron-donating ability of the molecule, potentially leading to increased scavenging of free radicals. A study demonstrated that similar compounds showed a marked decrease in oxidative stress markers in vitro .

2. Anticancer Potential

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit the growth of breast and colon cancer cells by targeting specific signaling pathways associated with tumor growth .

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that related compounds can significantly reduce inflammation markers in human cell lines .

4. Antimicrobial Activity

Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-aminoantipyrine and chromene derivatives. The reaction conditions often include the use of solvents like methanol or acetic acid to facilitate the formation of the desired product through condensation reactions .

Case Studies

Several case studies have highlighted the biological efficacy of structurally related compounds:

These studies underline the potential for further exploration of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-carboxamide derivatives?

- Methodology :

- Step 1 : React 4-aminoantipyrine (a pyrazole precursor) with a carboxylic acid derivative (e.g., chromene-2-carboxylic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .

- Step 2 : Purify via recrystallization or column chromatography. Characterize intermediates using / NMR and IR spectroscopy.

- Key Considerations : Equimolar ratios of reactants and controlled reaction temperatures (e.g., 0–25°C) minimize side products .

Q. How are intermolecular interactions in crystalline derivatives analyzed experimentally?

- Methodology :

- Single-crystal XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O). For example, in related pyrazole-acetamide derivatives, XRD revealed R(10) hydrogen-bonded motifs stabilizing supramolecular chains .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., π–π, H-bonding) using software like CrystalExplorer. For instance, π-interactions contributed 8–12% to stabilization in pyrazole-carboxamide analogs .

Advanced Research Questions

Q. How can computational methods (DFT, docking) predict the electronic properties and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For pyrazole derivatives, HOMO-LUMO gaps of 3.5–4.2 eV correlate with charge-transfer efficiency .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes). A pyrazole-thiourea analog showed a docking score of −8.2 kcal/mol against cyclooxygenase-2, suggesting anti-inflammatory potential .

Q. How do structural modifications (e.g., substituents on the chromene ring) affect supramolecular assembly?

- Methodology :

- Comparative XRD Studies : Replace chromene methyl groups with electron-withdrawing groups (e.g., nitro) and analyze lattice energies. In nitro-phenyl analogs, steric hindrance increased dihedral angles (e.g., 59.3° vs. 37.4° in phenyl derivatives), altering crystal packing .

- Thermal Analysis : DSC/TGA can reveal stability changes. Methyl groups typically enhance thermal stability (decomposition >250°C) compared to nitro-substituted analogs .

Q. How to resolve contradictions in reported crystal packing data for similar compounds?

- Methodology :

- Cross-Validate XRD Data : Compare unit cell parameters (e.g., space group, Z-value) across studies. For example, pyrazole-carboxamide derivatives crystallize in monoclinic (P2/c) vs. triclinic (P-1) systems depending on substituents .

- Energy Frameworks Analysis : Use CrystalExplorer to calculate interaction energies (e.g., electrostatic vs. dispersion). Discrepancies in dominant interactions (e.g., H-bonding vs. π-stacking) may arise from solvent polarity during crystallization .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazole-Carboxamide Derivatives

| Reactant Ratio | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1:1 (4-aminoantipyrine:acid) | EDC | Dichloromethane | 65–78 | |

| 1:1.2 | DCC | THF | 72 |

Table 2 : Computational Parameters for DFT Studies

| Functional/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| B3LYP/6-311G(d,p) | −6.2 | −1.9 | 4.3 | |

| M06-2X/cc-pVTZ | −5.8 | −2.1 | 3.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.